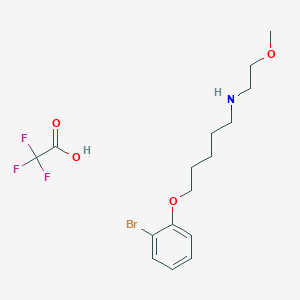
5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate is an organic compound that belongs to the class of amines It features a bromophenoxy group, a methoxyethyl group, and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Amine Formation: The intermediate is then reacted with a suitable amine, such as 2-methoxyethylamine, under controlled conditions to form the desired amine compound.
Trifluoroacetate Formation: Finally, the amine compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially leading to debromination.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenoxy)-N-(2-methoxyethyl)pentan-1-amine: Similar structure but with a chlorine atom instead of bromine.
5-(2-Fluorophenoxy)-N-(2-methoxyethyl)pentan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate may confer unique reactivity and properties compared to its chloro and fluoro analogs. The trifluoroacetate moiety also adds to its distinct characteristics, potentially affecting its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H23BrF3NO4 |
|---|---|
Molecular Weight |
430.26 g/mol |
IUPAC Name |
5-(2-bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H22BrNO2.C2HF3O2/c1-17-12-10-16-9-5-2-6-11-18-14-8-4-3-7-13(14)15;3-2(4,5)1(6)7/h3-4,7-8,16H,2,5-6,9-12H2,1H3;(H,6,7) |
InChI Key |
VMWKKUBHMBXOJJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCCCCOC1=CC=CC=C1Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B15242513.png)
![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
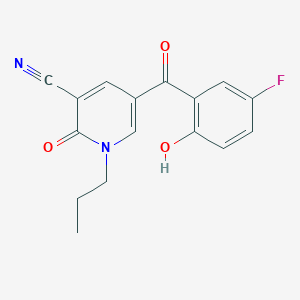


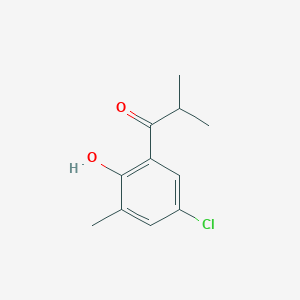
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
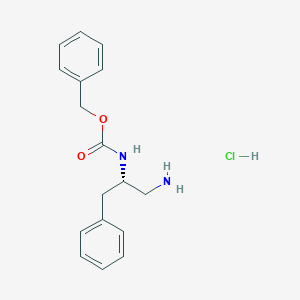
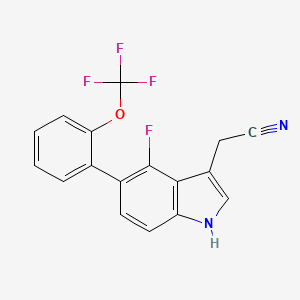
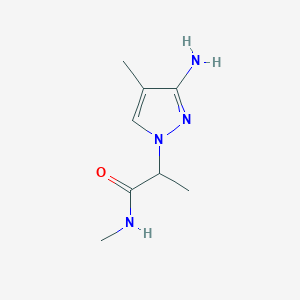
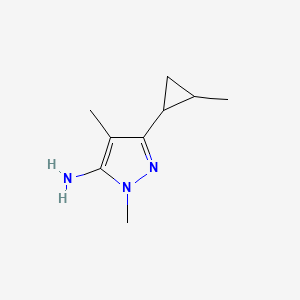
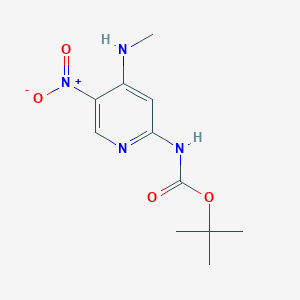
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)
